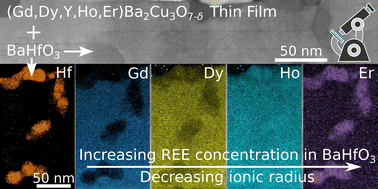Analytical electron microscopy study of the composition of BaHfO3 nanoparticles in REBCO films: the influence of rare-earth ionic radii and REBCO composition†
Materials Advances Pub Date: 2023-09-28 DOI: 10.1039/D3MA00447C
Abstract
The critical current density of superconducting rare-earth barium copper oxide (REBCO) thin films is enhanced by adding nanoparticles to generate artificial pinning centers. Barium-based perovskites are popular nanoparticle materials. Although typically considered chemically unreactive in the surrounding REBCO matrix, previous studies have shown experimental evidence for rare-earth element (REE) incorporation from REBCO into the nanoparticles. However, not much is currently known about this chemical interaction. Here we apply analytical electron microscopy to study the mixing of REEs into BaHfO3(BHO) nanoparticles. We find that the REE mixing into BHO depends on the ionic radius and the REE content of the REBCO phase. We investigate various REBCO films with different REE compositions (single and mixed REEs) and the same BHO nanoparticle concentration produced with chemical solution deposition. REEs with smaller ionic radii are more likely to be incorporated into BHO with a preferential substitution at the Hf site. As a result, REBCO films with a mixed-REE composition show an apparent disparity in REE–BHO intermixing. Our results demonstrate that REE–BHO intermixing is predictable and should be accounted for during REBCO fabrication. These insights are likely to apply to other barium-based perovskite nanoparticles and REBCO fabrication techniques and help to optimize REBCO performance.


Recommended Literature
- [1] Carbolithiation of meso-aryl-substituted 5,15-diazaporphyrin selectively provides 3-alkylated diazachlorins†
- [2] Non-monotonic dependence of water reorientation dynamics on surface hydrophilicity: competing effects of the hydration structure and hydrogen-bond strength
- [3] Salt modified starch: sustainable, recyclable plastics
- [4] Adsorption-based membranes for air separation using transition metal oxides†
- [5] Engineering pH-responsive switching of donor–π–acceptor chromophore alignments along a peptide nanotube scaffold†
- [6] Synthesis and thermal responsiveness of self-assembled gold nanoclusters†
- [7] Using core-hole reference states for calculating X-ray photoelectron and emission spectra
- [8] VIII.—Researches on the action of the copper-zinc couple on organic bodies. Part IV. On iodide of allyl
- [9] Development and evaluation of new cyclooctynes for cell surface glycan imaging in cancer cells†
- [10] Electron dominated thermoelectric response in MNiSn (M: Ti, Zr, Hf) half-Heusler alloys










